molecular formula C11H18ClNO3 B2595650 2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one CAS No. 2411196-07-9

2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one

Cat. No. B2595650
CAS RN: 2411196-07-9
M. Wt: 247.72
InChI Key: SRHRLEKZPCMMPF-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one is a synthetic compound that belongs to the family of morpholin-4-yl propanones. It has been widely used in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one is not well understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to bind to the GABA receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have anxiolytic and sedative effects, which can be useful in the treatment of anxiety and sleep disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the use of 2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one in scientific research. One potential direction is the development of new drugs that target the GABA receptor. Another potential direction is the use of this compound in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties make it a useful building block for the synthesis of various compounds. While its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. Its ease of synthesis and availability make it a valuable tool for researchers, and there are various future directions for its use in scientific research.

Synthesis Methods

The synthesis of 2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one involves the reaction of chloroacetyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with 2-oxolane to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, agrochemicals, and materials. It has also been used as a reagent in organic synthesis and as a catalyst in various reactions.

properties

IUPAC Name

2-chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-8(12)11(14)13-4-6-15-7-9(13)10-3-2-5-16-10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHRLEKZPCMMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1C2CCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one

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